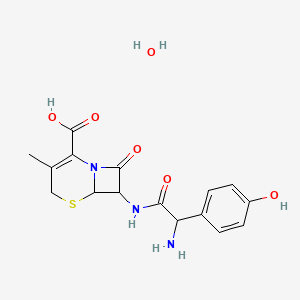![molecular formula C16H20F6N5O6P B7887581 3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Two effective processes have been developed for the preparation of sitagliptin phosphate hydrate: chemical resolution and asymmetric hydrogenation .
-
Chemical Resolution: : This method involves five steps starting from commercially available starting materials. The inexpensive NaBH4 is used to reduce the enamine, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates, resulting in an 11% yield overall . This route avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic process .
-
Asymmetric Hydrogenation: : This alternative method involves the asymmetric hydrogenation of β-ketomide intermediates, which were synthesized for the first time . This method also avoids the use of expensive noble metals and provides a cost-effective and efficient synthetic route .
Analyse Des Réactions Chimiques
Sitagliptin phosphate hydrate undergoes various chemical reactions, including:
Reduction: The reduction of enamines using NaBH4 is a common reaction in the synthesis of sitagliptin phosphate hydrate.
Resolution: The use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates is another key reaction.
Asymmetric Hydrogenation: This reaction involves the hydrogenation of β-ketomide intermediates to produce optically pure sitagliptin.
Applications De Recherche Scientifique
Sitagliptin phosphate hydrate has a wide range of scientific research applications:
Mécanisme D'action
Sitagliptin phosphate hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the inactivation of incretin hormones . By inhibiting DPP-4, sitagliptin phosphate hydrate increases the levels of active incretin hormones, leading to increased insulin production and decreased glucagon production in a glucose-dependent manner . This helps to improve glycemic control in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Sitagliptin phosphate hydrate is unique among DPP-4 inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action but different chemical structure.
Linagliptin: A DPP-4 inhibitor that is structurally different from sitagliptin but works through the same pathway.
Sitagliptin phosphate hydrate stands out due to its high efficacy, safety profile, and commercial success .
Propriétés
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)




![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)





![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
![potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
